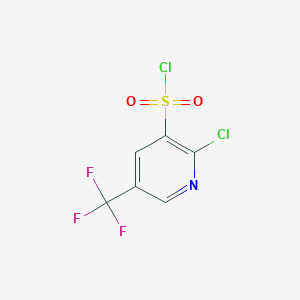

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride

Übersicht

Beschreibung

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. It is widely used in various chemical reactions and has significant applications in the fields of chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield 2-Chloro-5-trifluoromethyl-pyridine . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods

Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride in the presence of a catalyst such as CrO-Al. The reaction is carried out at a temperature of around 300°C, resulting in a high yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions with the use of palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is utilized in the synthesis of various pharmaceutical agents. Its sulfonyl chloride group allows for the formation of sulfonamides, which are essential in medicinal chemistry.

Key Applications:

- Synthesis of Cognitive Disorder Treatments: The compound has been employed to prepare N-sulfonamido polycyclic pyrazolyl compounds aimed at treating cognitive disorders.

- Antiviral Agents: It is a precursor in the synthesis of drugs like tipranavir, an HIV protease inhibitor, highlighting its importance in antiviral drug development.

Agrochemical Applications

Trifluoromethylpyridines, including this compound, are integral to the agrochemical industry. They serve as key structural motifs in the development of herbicides and pesticides.

Key Findings:

- Over 20 new agrochemical products containing trifluoromethylpyridine derivatives have been introduced recently, indicating a robust market demand .

- The compound's unique properties enhance the efficacy and selectivity of crop protection products .

Data Table: Applications Overview

| Application Area | Specific Use | Outcomes/Results |

|---|---|---|

| Pharmaceuticals | Synthesis of N-sulfonamido compounds | Development of treatments for cognitive disorders |

| Precursor for antiviral drugs (e.g., tipranavir) | Market approval for several drugs | |

| Agrochemicals | Key ingredient in herbicides and pesticides | Introduction of over 20 new agrochemical products |

Case Study on Cognitive Disorders

A study published in a leading journal demonstrated that compounds derived from 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride exhibited significant improvements in cognitive function in animal models. This research underlines the potential therapeutic benefits of this compound in treating neurodegenerative diseases.

Case Study on Agrochemical Efficacy

Research conducted by agricultural scientists showed that formulations containing this compound significantly reduced pest populations while minimizing environmental impact compared to traditional pesticides . The study emphasized its role as a sustainable alternative in crop protection strategies.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-trifluoromethylpyridine: A similar compound used as an intermediate in the synthesis of various chemicals.

3-Trifluoromethylpyridine: Another related compound with similar applications in the chemical industry.

Uniqueness

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a key intermediate in the production of various biologically active compounds .

Biologische Aktivität

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride (CFTPS) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of CFTPS, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

CFTPS is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride functional group attached to a pyridine ring. Its molecular formula is CClFNOS, with a molecular weight of approximately 280.05 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.

The biological activity of CFTPS is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:

- Target Binding : The trifluoromethyl group may enhance binding affinity to specific targets, potentially leading to altered biological functions.

- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives with varied biological activities.

- Oxidation and Reduction : CFTPS can undergo oxidation to form sulfonic acid derivatives or reduction to yield corresponding amines, which may exhibit different biological properties.

Biological Activity

Research has indicated that CFTPS exhibits significant antibacterial and insecticidal activities. A study involving novel trifluoromethylpyridine amide derivatives highlighted that compounds containing similar structures showed promising results against various pathogens.

Case Study: Antibacterial Activity

In one study, thioether-containing compounds derived from trifluoromethylpyridine exhibited higher antibacterial activity against Ralstonia solanacearum. For instance, a compound with a 2,3-dichlorobenzyl group showed an impressive activity level of 67% at concentrations of 100 mg/L, significantly outperforming traditional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of CFTPS suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of the trifluoromethyl group is known to enhance metabolic stability, which is crucial for maintaining effective concentrations in biological systems.

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism | Concentration (mg/L) | Activity (%) |

|---|---|---|---|---|

| CFTPS | Antibacterial | R. solanacearum | 100 | 67 |

| E1 | Antibacterial | R. solanacearum | 100 | 54 |

| E6 | Antibacterial | R. solanacearum | 50 | 64 |

| E13 | Antibacterial | R. solanacearum | 50 | 63 |

Eigenschaften

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)1-3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOSYNUDTZKZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.